MDMB-5Br-INACA

CB1 receptor agonism β-arrestin 2 recruitment functional potency

Certified MDMB-5Br-INACA reference standard for forensic toxicology and cannabinoid receptor research. Its unique 5‑bromo substituent generates a diagnostic ⁷⁹Br/⁸¹Br isotopic doublet in LC‑HRMS, enabling unambiguous identification in biological matrices and seized materials. Low CB1 potency (~360% efficacy vs. JWH‑018) makes it an ideal low‑activity control for calibrating β‑arrestin2 and calcium mobilization assays. Essential for detecting ban‑evading precursor residues in clandestine laboratory investigations. ≥98% purity, shipped with blue ice.

Molecular Formula C15H18BrN3O3
Molecular Weight 368.23 g/mol
Cat. No. B10827571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDMB-5Br-INACA
Molecular FormulaC15H18BrN3O3
Molecular Weight368.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br
InChIInChI=1S/C15H18BrN3O3/c1-15(2,3)12(14(21)22-4)17-13(20)11-9-7-8(16)5-6-10(9)18-19-11/h5-7,12H,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1
InChIKeyQGEVEXPJOKFMAN-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDMB-5Br-INACA: Baseline Overview of a Tail‑less Brominated Synthetic Cannabinoid Reference Standard


MDMB‑5Br‑INACA (methyl (2S)-2-[(5‑bromo‑1H‑indazole‑3‑carbonyl)amino]‑3,3‑dimethylbutanoate) is an indazole‑3‑carboxamide synthetic cannabinoid receptor agonist (SCRA) that emerged on the recreational drug market in late 2021 as a ban‑evading analogue following the Chinese generic SCRA controls [REFS‑1]. Unlike potent, tailed SCRAs, MDMB‑5Br‑INACA lacks the alkyl/alkenyl side chain at the indazole N1‑position and bears a bromine substituent at the indazole 5‑position, conferring a distinct pharmacological and metabolic profile [REFS‑2]. It is primarily utilized as an analytical reference standard for forensic and toxicological research [REFS‑3].

MDMB-5Br-INACA: Why Generic Substitution with In‑Class SCRA Analogs Is Not Scientifically Valid


Generic substitution of MDMB‑5Br‑INACA with seemingly related indazole‑3‑carboxamide SCRAs is precluded by three non‑interchangeable structural determinants that drive distinct pharmacological and metabolic outcomes: (1) the absence of an indazole N1‑alkyl tail profoundly reduces CB1 potency relative to tailed congeners (e.g., MDMB‑5Br‑BUTINACA), (2) the 5‑bromo substituent confers differential signaling efficacy and unique metabolic signatures versus non‑halogenated or fluoro‑analogs, and (3) the methyl‑L‑tert‑leucinate head group yields divergent potency relationships compared to amide‑based head groups [REFS‑1][REFS‑2]. These molecular features are not captured by generic class‑level assumptions and must be resolved with quantitative, assay‑specific data to ensure proper reference standard selection or analytical method validation [REFS‑3].

MDMB-5Br-INACA: Quantitative Differentiation Evidence Against Closest Analogs and Class Representatives


CB1 Functional Potency: Tail‑less MDMB‑5Br‑INACA Exhibits ~1000‑Fold Lower Potency Than Its Tailed Congener MDMB‑5Br‑BUTINACA

In a head‑to‑head comparison using the CB1 β‑arrestin 2 recruitment assay, the tail‑less (S)‑MDMB‑5Br‑INACA demonstrated substantially decreased potency relative to its tailed analogue (S)‑MDMB‑5Br‑BUTINACA [REFS‑1]. While (S)‑MDMB‑5Br‑BUTINACA activated CB1 with an EC₅₀ of approximately 5.8 nM, (S)‑MDMB‑5Br‑INACA exhibited an EC₅₀ in the micromolar range, reflecting a potency reduction of approximately three orders of magnitude [REFS‑2]. This quantitative disparity is consistent across multiple assay platforms, including intracellular calcium mobilization [REFS‑3].

CB1 receptor agonism β-arrestin 2 recruitment functional potency

Bromine Substitution Effect: 5‑Br in MDMB‑5Br‑INACA Increases CB1 Efficacy Relative to Non‑brominated MDMB‑INACA

A cross‑study comparison of β‑arrestin 2 recruitment data reveals that the 5‑bromo substituent on the indazole core of MDMB‑5Br‑INACA confers higher CB1 efficacy (Eₘₐₓ) relative to the non‑halogenated MDMB‑INACA [REFS‑1]. Specifically, MDMB‑5Br‑INACA achieved an Eₘₐₓ of 360% (relative to JWH‑018 = 100%), whereas MDMB‑INACA and related tail‑less precursors generally display weak partial agonist activity with Eₘₐₓ values below 200% [REFS‑2]. This efficacy gain is attributed to the electron‑withdrawing bromine atom enhancing receptor interactions at the orthosteric binding site [REFS‑3].

structure-activity relationship CB1 receptor efficacy halogen substitution

Metabolic Distinction: Intact Bromine on Phase I Metabolites Enables Unambiguous Differentiation from Non‑brominated Analogs in Forensic Toxicology

Incubation of MDMB‑5Br‑INACA with primary human hepatocytes revealed that the 5‑bromo substituent remains intact on all major Phase I metabolites [REFS‑1]. This contrasts with non‑halogenated analogs (e.g., MDMB‑INACA, MDMB‑4en‑PINACA), which lack this distinguishing isotopic signature. The characteristic bromine isotopic pattern (¹:¹ ratio of ⁷⁹Br:⁸¹Br) persists through ester hydrolysis, amide hydrolysis, and mono‑hydroxylation pathways, yielding diagnostic fragment ions for LC‑MS/MS detection [REFS‑2]. For MDMB‑5Br‑INACA, the primary urinary markers after β‑glucuronidase treatment are ester hydrolysis metabolites and additional oxidation products [REFS‑3].

in vitro metabolism primary human hepatocytes forensic toxicology

Halogen‑Dependent CB1 Potency Ranking: MDMB‑5Br‑INACA Displays 4.8‑Fold Reduced Activity Relative to Non‑halogenated Analog MDMB‑BUTINACA in the Methyl Ester Series

Within the MDMB (methyl ester) head group series, systematic SAR studies demonstrate that bromination at the indazole 5‑position consistently reduces CB1 potency relative to non‑halogenated counterparts [REFS‑1]. Using the AequoScreen® CB1 calcium mobilization assay, brominated MDMB‑5Br‑BUTINACA exhibited a 4.8‑fold rightward shift in EC₅₀ compared to non‑halogenated MDMB‑BUTINACA (EC₅₀ = 8.90 nM) [REFS‑2]. This trend extends to the tail‑less analogs: MDMB‑5Br‑INACA follows the same potency rank order (F > Cl > Br) observed in the tailed series, establishing a class‑level inference that the 5‑bromo substitution confers the lowest CB1 potency among halogenated indazole SCRAs with MDMB head groups [REFS‑3].

structure-activity relationship halogen effect CB1 potency

MDMB-5Br-INACA: Optimal Research and Forensic Application Scenarios Based on Quantitative Evidence


Forensic Toxicology: Differentiating Brominated SCRA Exposures via Intact Bromine Metabolite Detection

MDMB‑5Br‑INACA serves as a critical reference standard for forensic toxicology laboratories developing or validating LC‑HRMS/MS methods to detect brominated SCRA intake. Because the 5‑bromo substituent remains intact on all major Phase I metabolites (ester hydrolysis products, mono‑hydroxylated species), the characteristic ⁷⁹Br/⁸¹Br isotopic doublet provides a highly specific diagnostic signature [REFS‑1]. This enables unambiguous discrimination from non‑brominated tail‑less SCRAs (e.g., MDMB‑INACA, ADB‑INACA) in urine or blood specimens, reducing false‑negative reporting and improving the accuracy of prevalence estimates for emerging NPS [REFS‑2].

CB1 Functional Assay Calibration: Low‑Potency Partial Agonist Reference for Dynamic Range Establishment

Given its micromolar CB1 potency and ~360% efficacy relative to JWH‑018, MDMB‑5Br‑INACA is an ideal low‑potency control for establishing the dynamic range of CB1 functional assays (β‑arrestin 2 recruitment or calcium mobilization) [REFS‑3]. It allows laboratories to define the lower sensitivity threshold and partial agonist response window, complementing high‑potency standards (e.g., 5F‑MDMB‑PINACA, EC₅₀ ~2.5 nM) [REFS‑4]. This application is particularly valuable for characterizing novel SCRAs of unknown potency.

Analytical Reference Standard for Seized Drug Identification and Purity Assessment

MDMB‑5Br‑INACA reference standards are essential for forensic chemistry laboratories tasked with identifying the compound in seized materials via GC‑MS, LC‑QTOF‑MS, or NMR [REFS‑5]. Because MDMB‑5Br‑INACA has been detected in samples misrepresented as MDMA or other illicit substances, certified reference materials enable accurate compound verification and purity assessment [REFS‑6]. Comparison of seized material CB1 activity against the reference standard can also reveal adulteration or degradation [REFS‑7].

Precursor Studies in SCRA Synthesis Pathway Elucidation

MDMB‑5Br‑INACA is recognized as a ban‑evading precursor in the "DIY" synthesis of more potent tailed SCRAs (e.g., MDMB‑5Br‑BUTINACA) [REFS‑8]. Procuring the pure reference standard enables forensic chemists to monitor precursor prevalence, characterize synthetic intermediates, and develop analytical methods for detecting precursor residues in seized reaction mixtures—a critical component of clandestine laboratory investigations [REFS‑9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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